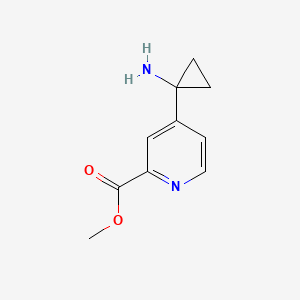
Methyl 4-(1-aminocyclopropyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-aminocyclopropyl)picolinate: is a chemical compound with the molecular formula C10H12N2O2. It belongs to the class of picolinates and contains a cyclopropyl ring. The compound’s structure consists of a pyridine ring (picolinate) substituted with a methyl group and an aminocyclopropyl moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Methyl 4-(1-aminocyclopropyl)picolinate. One common method involves the reaction of 4-chloropyridine with cyclopropylamine, followed by esterification with methanol. The reaction proceeds as follows:
4-chloropyridine+cyclopropylamine→Methyl 4-(1-aminocyclopropyl)picolinate
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts. Detailed reaction conditions may vary based on the specific synthetic protocol.
Industrial Production Methods:
Chemical Reactions Analysis
Reactivity: Methyl 4-(1-aminocyclopropyl)picolinate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substituent groups can be introduced or replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can reduce the compound.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products formed during these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)picolinate finds applications in:
Chemical Research: As a building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Medicinal Chemistry: Developing potential pharmaceutical agents.
Industry: Potential use in agrochemicals or materials science.
Mechanism of Action
The exact mechanism by which Methyl 4-(1-aminocyclopropyl)picolinate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, Methyl 4-(1-aminocyclopropyl)picolinate’s unique cyclopropyl ring and picolinate structure distinguish it from related compounds. Similar compounds include other picolinates and cyclopropyl-substituted molecules.
Biological Activity
Methyl 4-(1-aminocyclopropyl)picolinate (MACP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of herbicidal applications and plant growth regulation. This article provides a comprehensive overview of the biological activity of MACP, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as picolinates, characterized by their pyridine-like structure with various substituents that influence their biological activity. The specific structure of MACP includes:
- A pyridine ring (picolinate)
- An aminocyclopropyl group which is crucial for its interaction with biological targets.
This unique structure contributes to its herbicidal properties and potential effects on plant physiology.
The biological activity of MACP is primarily associated with its interaction with the auxin signaling pathway in plants. Auxins are crucial hormones that regulate various aspects of plant growth and development. Research has indicated that compounds similar to MACP can modulate auxin levels and signaling, leading to altered growth patterns.
Key Mechanisms:
- Inhibition of Auxin Transport: MACP may inhibit the transport of auxins, leading to an accumulation of these hormones in certain tissues, which can cause abnormal growth responses.
- Gene Regulation: Studies have shown that MACP can influence the expression of genes related to auxin metabolism, such as IAA5 and GH3.3 , which are involved in auxin response and regulation .
Biological Activity Data
The biological activity of MACP has been evaluated through various studies focusing on its herbicidal effects and impact on plant growth. Here are some summarized findings:
Herbicidal Activity
In a recent study, MACP was tested against several dicotyledonous weeds. The results demonstrated significant herbicidal activity, comparable to established herbicides like picloram. The mechanism involved disruption of normal auxin signaling pathways, leading to plant death within a short period after application.
Plant Growth Regulation
Research has also explored the effects of MACP on non-target plants. In Arabidopsis thaliana, treatment with MACP resulted in abnormal root elongation and altered leaf morphology, suggesting its potential as a tool for manipulating plant growth for agricultural purposes.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-6-7(2-5-12-8)10(11)3-4-10/h2,5-6H,3-4,11H2,1H3 |
InChI Key |
FRHLYHSEXDJAOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















